4-Chloro-7-(3-chloropropoxy)-6-methylquinoline-3-carbonitrile

Catalog No.
S12197851
CAS No.
M.F
C14H12Cl2N2O
M. Wt
295.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-7-(3-chloropropoxy)-6-methylquinoline-3-c...

Product Name

4-Chloro-7-(3-chloropropoxy)-6-methylquinoline-3-carbonitrile

IUPAC Name

4-chloro-7-(3-chloropropoxy)-6-methylquinoline-3-carbonitrile

Molecular Formula

C14H12Cl2N2O

Molecular Weight

295.2 g/mol

InChI

InChI=1S/C14H12Cl2N2O/c1-9-5-11-12(6-13(9)19-4-2-3-15)18-8-10(7-17)14(11)16/h5-6,8H,2-4H2,1H3

InChI Key

CPCWOJDSRSYVOV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=CN=C2C=C1OCCCCl)C#N)Cl

4-Chloro-7-(3-chloropropoxy)-6-methylquinoline-3-carbonitrile is a synthetic organic compound with the molecular formula C₁₄H₁₂Cl₂N₂O. It features a quinoline core, which is a bicyclic structure containing a benzene ring fused to a pyridine ring. This compound is characterized by the presence of two chlorine atoms, a carbonitrile group, and an ether linkage through the 3-chloropropoxy substituent. The compound's molecular weight is approximately 311.16 g/mol, and it has been assigned the CAS number 214470-68-5 .

Involving 4-chloro-7-(3-chloropropoxy)-6-methylquinoline-3-carbonitrile are not extensively documented, compounds of similar structure typically undergo various nucleophilic substitutions and electrophilic aromatic substitutions due to the presence of reactive functional groups such as the carbonitrile and chloro substituents. These reactions can be leveraged for further synthetic applications or modifications.

4-Chloro-7-(3-chloropropoxy)-6-methylquinoline-3-carbonitrile has shown potential biological activity, particularly in the context of cancer treatment. It is noted for its role as a precursor in the synthesis of Bosutinib, a small molecule that inhibits BCR-ABL and Src tyrosine kinases, which are implicated in chronic myelogenous leukemia . The compound may exhibit additional pharmacological properties that warrant further investigation.

The synthesis of 4-chloro-7-(3-chloropropoxy)-6-methylquinoline-3-carbonitrile typically involves multi-step organic reactions. The general approach includes:

  • Formation of the Quinoline Core: Starting from simpler aromatic compounds, the quinoline structure can be formed through cyclization reactions.
  • Introduction of Substituents: The chloropropoxy and methyl groups can be introduced via nucleophilic substitution reactions or coupling reactions with appropriate precursors.
  • Carbonitrile Formation: The carbonitrile group can be added through methods such as dehydration or by using cyanide sources under controlled conditions.

These methods may vary based on available reagents and desired purity levels.

The primary application of 4-chloro-7-(3-chloropropoxy)-6-methylquinoline-3-carbonitrile lies in pharmaceutical research and development, particularly in the synthesis of anticancer agents like Bosutinib. Its unique structure allows it to serve as a scaffold for designing new therapeutic compounds targeting various diseases.

Interaction studies involving 4-chloro-7-(3-chloropropoxy)-6-methylquinoline-3-carbonitrile are crucial for understanding its pharmacodynamics and pharmacokinetics. Preliminary studies suggest that this compound may interact with specific proteins involved in cancer pathways, although detailed interaction profiles remain to be fully elucidated through experimental assays.

Several compounds share structural similarities with 4-chloro-7-(3-chloropropoxy)-6-methylquinoline-3-carbonitrile. Below is a comparison highlighting their uniqueness:

Compound NameCAS NumberStructural FeaturesSimilarity Index
4-Chloro-8-methoxyquinoline-3-carbonitrile214476-78-5Methoxy group at position 80.88
4-Chloro-6,7-dimethoxyquinoline35654-56-9Two methoxy groups at positions 6 and 70.83
4-Chloro-6-methoxyquinolin-7-ol205448-31-3Hydroxy group at position 70.83
7-(Benzyloxy)-4-chloroquinoline178984-56-0Benzyloxy substituent at position 70.83
7-(3-Chloropropoxy)-4-((2,4-dichloro-5-methoxyphenyl)amino)-6-methoxyquinoline-3-carbonitrile380844-49-5Complex amino substitution0.82

These compounds illustrate variations in substituents that can significantly affect their biological activity and chemical properties while maintaining a core quinoline structure.

Multi-Step Organic Synthesis Pathways

The synthesis of 4-chloro-7-(3-chloropropoxy)-6-methylquinoline-3-carbonitrile typically begins with 3-methoxy-4-hydroxybenzoic acid (1), which undergoes esterification to form methyl 3-methoxy-4-hydroxybenzoate (2) . Subsequent alkylation with 1-bromo-3-chloropropane introduces the chloropropoxy side chain, yielding methyl 4-(3-chloropropoxy)-3-methoxybenzoate (3) in 90% yield . Nitration with concentrated nitric acid in acetic acid generates the nitro derivative (4), which is reduced to the amine (5) using iron powder and ammonium chloride (91.5% yield) . Cyclization via heating in polyphosphoric acid forms the quinoline core (6), followed by chlorination with phosphorus oxychloride and iodine to introduce the 4-chloro substituent (7) . Finally, nitrilation at the 3-position using cyanide sources completes the synthesis .

Key Reaction Conditions:

  • Chlorination: Phosphorus oxychloride (POCl₃) with catalytic iodine at 93–95°C achieves 98% purity in the chlorination step .
  • Cyclization: Polyphosphoric acid at 120°C for 6 hours ensures efficient ring closure .

Catalytic Systems in Quinoline Core Functionalization

Iron-based catalysts have emerged as cost-effective alternatives to noble metals. For example, iron powder with ammonium chloride reduces nitro groups in 4 to amines (5) with 91.5% yield, outperforming Pd/C (85% yield) . In contrast, copper(II) triflate catalyzes three-component couplings for quinoline synthesis, though its application to nitrilation remains unexplored .

Comparative Catalytic Efficiency:

CatalystReaction StepYield (%)Cost (Relative)
Fe/NH₄ClNitro reduction91.5Low
Pd/CNitro reduction85.0High
Cu(OTf)₂Cyclization78.0Moderate

Solvent Effects and Reaction Kinetics

Solvent choice critically influences etherification and nitrilation. Polar aprotic solvents like dimethylformamide (DMF) accelerate alkylation but increase halogenated byproducts. In the chloropropoxy introduction step, using acetone as the solvent minimizes side reactions, achieving 90% yield . For nitrilation, acetonitrile facilitates cyanide displacement without hydrolyzing the chloroquinoline intermediate .

Kinetic Data:

  • Etherification: Pseudo-first-order kinetics with k = 0.15 min⁻¹ in acetone at 60°C .
  • Chlorination: Second-order kinetics dependent on POCl₃ concentration (k = 2.3 × 10⁻³ L·mol⁻¹·s⁻¹) .

Green Chemistry Approaches

To reduce halogenated waste, researchers have optimized stoichiometry and catalysis. Using substoichiometric iodine (0.1 equiv) in chlorination cuts bromide byproduct formation by 40% . Additionally, one-pot strategies combining nitrilation and cyclization reduce solvent use by 30% .

Environmental Metrics:

ParameterConventional MethodGreen Method
PMI (Process Mass Intensity)15.210.8
Halogenated Waste (kg/kg product)0.80.5

The quinoline-3-carbonitrile scaffold is a validated template for tyrosine kinase inhibition, with structural analogs such as bosutinib (SKI-606) exhibiting dual Src/Abl kinase activity [4] [8]. For 4-chloro-7-(3-chloropropoxy)-6-methylquinoline-3-carbonitrile, the 3-carbonitrile group facilitates hydrogen bonding to the kinase hinge region, while the 4-chloro substituent enhances hydrophobic interactions with the ATP-binding pocket [8]. The 3-chloropropoxy side chain at position 7 may further stabilize the DFG-out conformation of Abl kinases, a mechanism observed in second-generation kinase inhibitors [4].

Table 1: Comparative Kinase Inhibition Profiles of Quinoline-3-Carbonitrile Derivatives

CompoundSRC IC₅₀ (µM)ABL IC₅₀ (µM)Selectivity Ratio (SRC/ABL)
Bosutinib (SKI-606)0.0280.0853.0
Query Compound*0.15†0.45†3.0†

*Predicted values based on structural similarity to bosutinib [4] [8].
†Computational docking studies suggest comparable binding affinities due to shared 3-carbonitrile pharmacophore [8].

The dual inhibition of Src and Abl kinases disrupts downstream oncogenic signaling, including STAT5 phosphorylation and Bcr-Abl-driven proliferation [4]. Molecular dynamics simulations indicate that the 6-methyl group in the query compound reduces steric hindrance in the hydrophobic pocket, potentially improving target residence time compared to bulkier analogs [8].

Irreversible Binding Kinetics to HER-2/EGFR Tyrosine Kinase Domains

While the compound’s primary activity targets Src/Abl kinases, its 3-carbonitrile moiety enables reversible covalent modification of cysteine residues in HER-2/EGFR kinases. The electron-deficient carbonitrile group undergoes nucleophilic attack by Cys-773 in EGFR and Cys-805 in HER-2, forming a thioimidate adduct that prolongs target engagement [2].

Key Binding Interactions:

  • Quinoline Core: π-π stacking with Phe-723 in EGFR’s activation loop [2].
  • 3-Chloropropoxy Chain: Hydrogen bonding to Thr-790 via the ether oxygen [2].
  • 4-Chloro Substituent: Halogen bonding with Met-793’s sulfur atom [8].

Kinetic studies of related 3-carbonitrile quinolines show a two-step binding mechanism:

  • Rapid equilibrium binding (Kₐ = 2.1 × 10⁵ M⁻¹s⁻¹).
  • Slow covalent modification (k₂ = 0.018 s⁻¹) [2].

This irreversible binding profile differentiates the compound from ATP-competitive inhibitors, enabling sustained pathway suppression even in cells with kinase overexpression [2].

Structure-Activity Relationships of 3-Carbonitrile Substituents

The pharmacological activity of quinoline-3-carbonitriles is exquisitely sensitive to substitutions at positions 4, 6, and 7:

Position 4 (Chloro Substituent):

  • Electron-withdrawing groups enhance kinase affinity by 3- to 5-fold compared to hydrogen [8].
  • Chlorine’s van der Waals radius (1.80 Å) optimally fills the hydrophobic pocket adjacent to the gatekeeper residue [4].

Position 6 (Methyl Group):

  • Methyl substitution increases metabolic stability (t₁/₂ = 4.7 hrs vs. 1.2 hrs for des-methyl analog) [3].
  • Reduces CYP3A4-mediated oxidation by 68% compared to methoxy derivatives [7].

Position 7 (3-Chloropropoxy Chain):

  • Chain length optimization balances membrane permeability (LogP = 2.9) and aqueous solubility (0.8 mg/mL) [3].
  • Terminal chlorine atom participates in halogen bonding with Asp-831 in Abl’s catalytic loop [4].

Table 2: Impact of Substituent Modifications on EGFR Inhibition (IC₅₀)

R⁴R⁶R⁷EGFR IC₅₀ (nM)
ClCH₃O(CH₂)₃Cl85
HCH₃O(CH₂)₃Cl420
ClOCH₃O(CH₂)₃Cl120
ClCH₃O(CH₂)₂OCH₃310

Data adapted from structural analogs in [2] [8].

Intramolecular Catalysis in Michael Addition Mechanisms

The 3-carbonitrile group participates in intramolecular catalysis through conjugate addition reactions. In aqueous media, the compound undergoes reversible hydration to form a geminal diol intermediate, which facilitates Michael addition to cysteine residues:

$$
\text{Quinoline-C≡N} + \text{H}2\text{O} \rightleftharpoons \text{Quinoline-C(OH)}2 \xrightarrow{\text{Cys-SH}} \text{Quinoline-C(S-Cys)-NH}_2
$$

This reaction is accelerated by:

  • Electron-Withdrawing Effects: The 4-chloro and 3-carbonitrile groups increase the α,β-unsaturated system’s electrophilicity (calculated LUMO energy = -1.8 eV) [3].
  • Proximity Effects: The 3-chloropropoxy chain positions nucleophiles for 5-exo-trig cyclization (ΔG‡ = 18.3 kcal/mol) [7].

Molecular orbital analysis reveals that the methyl group at position 6 stabilizes the transition state through hyperconjugative interactions, reducing the activation energy by 2.4 kcal/mol compared to unsubstituted analogs [3].

Oncology: Chronic Myelogenous Leukemia Treatment Paradigms

The compound 4-Chloro-7-(3-chloropropoxy)-6-methylquinoline-3-carbonitrile represents a significant advancement in the therapeutic landscape of chronic myelogenous leukemia treatment, particularly as a structural analog and synthetic intermediate in the development of second-generation tyrosine kinase inhibitors [1] [2]. This quinoline-3-carbonitrile derivative exemplifies the evolution from first-generation therapies to more sophisticated targeting approaches that address the limitations of resistance mechanisms inherent in initial treatment strategies [3] [4].

The therapeutic paradigm in chronic myelogenous leukemia has been fundamentally transformed by the development of compounds sharing structural similarities with 4-Chloro-7-(3-chloropropoxy)-6-methylquinoline-3-carbonitrile, most notably bosutinib, which serves as a dual inhibitor of Src and ABL kinases [1] [2]. Clinical studies have demonstrated that second-generation tyrosine kinase inhibitors incorporating quinoline-3-carbonitrile scaffolds achieve significantly higher major molecular response rates compared to first-generation therapies, with bosutinib showing a 75.4% response rate versus 22% for imatinib in chronic phase patients [3] [5].

The molecular basis for enhanced efficacy lies in the compound's ability to overcome the majority of imatinib-resistant BCR-ABL mutations through improved binding kinetics and selectivity profiles [2] [6]. Research has demonstrated that structurally related quinoline-3-carbonitrile derivatives require distinctly lower concentrations to ablate BCR-ABL phosphorylation compared to first-generation inhibitors, representing approximately 30-fold greater potency in targeting the constitutively activated tyrosine kinase responsible for chronic myelogenous leukemia pathogenesis [1] [5].

The compound's structural architecture contributes to its effectiveness against accelerated phase and blast crisis chronic myelogenous leukemia, where resistance mechanisms are more prevalent [6] [7]. Clinical investigations have revealed that BCR-ABL kinase domain mutations occur in 25% of chronic-phase patients, 33% of accelerated-phase patients, and 71% of blast crisis patients, highlighting the critical importance of compounds like 4-Chloro-7-(3-chloropropoxy)-6-methylquinoline-3-carbonitrile in addressing resistance patterns [7].

Structure-Based Design of Second-Generation Tyrosine Kinase Inhibitors

The rational design of 4-Chloro-7-(3-chloropropoxy)-6-methylquinoline-3-carbonitrile exemplifies advanced structure-based drug development methodologies that optimize molecular interactions within the ATP-binding site of target kinases [8] . The compound's quinoline core structure provides the fundamental pharmacophore necessary for competitive ATP binding, while specific substitutions enhance selectivity and binding affinity through strategic molecular modifications [10] [11].

The 4-chloro substitution pattern significantly enhances kinase binding affinity by optimizing hydrophobic interactions within the active site pocket, contributing to improved potency against BCR-ABL and related kinase targets [12]. Structure-activity relationship studies have demonstrated that halogen substitutions at the 4-position of quinoline derivatives provide optimal balance between binding affinity and selectivity, minimizing off-target effects while maintaining therapeutic efficacy [12] [13].

The 7-(3-chloropropoxy) side chain represents a critical structural element that improves pharmacokinetic properties through enhanced tissue penetration and metabolic stability . This modification addresses limitations observed in earlier generation compounds by providing better bioavailability and tissue distribution characteristics essential for therapeutic effectiveness [15]. The chloropropoxy group's positioning allows for optimal interaction with hydrophobic regions of the kinase domain while maintaining sufficient polarity for appropriate pharmacokinetic behavior [16].

The 6-methyl substitution contributes to metabolic stability by reducing cytochrome P450-mediated metabolism, thereby extending compound half-life and improving therapeutic index [17]. Research has shown that methoxy or methyl groups at the 6-position of quinoline derivatives enhance activity compared to unsubstituted analogs, with the methoxy substitution demonstrating superior inhibition zones in antimicrobial studies [15] [17].

The 3-carbonitrile group serves as an essential pharmacophoric element for enzyme inhibition through competitive ATP binding mechanisms [2] . This functional group provides optimal positioning for hydrogen bonding interactions with key amino acid residues in the kinase active site, particularly those involved in ATP recognition and binding [8] [12]. Crystallographic studies of related compounds have confirmed that the carbonitrile group forms critical interactions with Met1160 in the hinge region of kinase domains, establishing the molecular basis for inhibitory activity [8].

Combination Therapies with Monoclonal Antibody Agents

The integration of 4-Chloro-7-(3-chloropropoxy)-6-methylquinoline-3-carbonitrile derivatives with monoclonal antibody therapeutics represents an emerging paradigm in targeted cancer therapy, particularly through "sandwich" strategies that achieve dual pathway inhibition [18] [19]. This approach combines the intracellular kinase inhibition provided by quinoline-3-carbonitrile compounds with extracellular receptor blockade mediated by monoclonal antibodies, resulting in enhanced therapeutic efficacy and delayed resistance development [18] [19].

Preclinical studies have demonstrated synergistic effects when combining quinoline-based tyrosine kinase inhibitors with monoclonal antibodies targeting epidermal growth factor receptor and related pathways [18] [19]. The combination of gefitinib or erlotinib with cetuximab has shown significant cell proliferation inhibition, apoptosis promotion, and tumor suppression in lung cancer models, establishing proof-of-concept for quinoline-antibody combination approaches [18]. These findings are particularly relevant for compounds like 4-Chloro-7-(3-chloropropoxy)-6-methylquinoline-3-carbonitrile that share structural similarities with clinically active tyrosine kinase inhibitors.

Clinical applications of combination strategies have shown promise in treating uncommon EGFR mutations and overcoming resistance mechanisms that limit single-agent therapies [18] [20]. The dual targeting approach addresses both EGFR-dependent and EGFR-independent resistance pathways, providing enhanced therapeutic coverage compared to monotherapy approaches [18]. Studies have reported remarkable progression-free survival benefits, with some patients achieving 9-month progression-free survival using combination strategies compared to shorter durations with single agents [18].

The molecular rationale for combination efficacy stems from complementary mechanisms of action that target different aspects of oncogenic signaling pathways [21] [19]. Quinoline-3-carbonitrile derivatives like the target compound inhibit intracellular kinase activity, while monoclonal antibodies block extracellular receptor activation and promote immune-mediated tumor destruction [21] [22]. This dual approach has demonstrated superior inhibition of RAS/MAPK signaling pathways and enhanced induction of apoptosis in cancer cells sensitive to both therapeutic modalities [19].

XLogP3

3.8

Hydrogen Bond Acceptor Count

3

Exact Mass

294.0326684 g/mol

Monoisotopic Mass

294.0326684 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-09-2024

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